Halofantrine hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

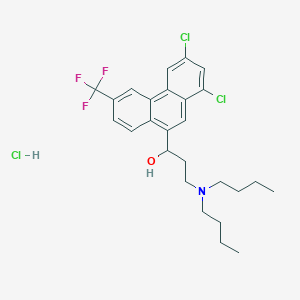

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGFTDWOFGECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045464 | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36167-63-2, 66051-64-7 | |

| Record name | (±)-Halofantrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFANTRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of Halofantrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofantrine, a phenanthrene methanol derivative, is a potent blood schizonticidal agent effective against multidrug-resistant Plasmodium falciparum. Its clinical utility, however, has been hampered by variable oral bioavailability and, most notably, cardiotoxicity associated with QT interval prolongation. These limitations have spurred considerable research into the structure-activity relationships (SAR) of halofantrine and its analogs, with the dual goals of enhancing antimalarial efficacy and mitigating adverse cardiac effects. This technical guide provides a comprehensive overview of the SAR of halofantrine hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing critical relationships to aid in the rational design of new, safer, and more effective antimalarial agents.

Core Structure and Mechanism of Action

Halofantrine's mechanism of action is believed to be similar to that of other aryl amino alcohol antimalarials like quinine and mefloquine. It is thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By forming a complex with ferriprotoporphyrin IX (heme), halofantrine inhibits the formation of hemozoin, leading to the accumulation of free heme and subsequent parasite death through oxidative damage to cellular components.

The core structure of halofantrine consists of a substituted phenanthrene ring linked to an amino alcohol side chain. Modifications to both the aromatic core and the side chain have profound effects on the drug's antimalarial activity and toxicological profile.

Structure-Activity Relationship Analysis

Systematic structural modifications of the halofantrine scaffold have elucidated key determinants for its antimalarial activity. The following sections and the corresponding data table summarize the impact of various substitutions on the phenanthrene ring and the amino alcohol side chain.

Modifications of the Phenanthrene Ring System

The substitution pattern on the phenanthrene nucleus is critical for antimalarial potency. Halogenation and the introduction of trifluoromethyl groups have been extensively explored.

Modifications of the Amino Alcohol Side Chain

The nature of the amino group and the length of the alkyl chain in the side chain significantly influence both the efficacy and the pharmacokinetic properties of halofantrine analogs.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vivo antimalarial activity of a series of halogen-containing 9-phenanthrenemethanols against Plasmodium berghei in mice. The data is extracted from key studies in the field and presented to facilitate direct comparison of the structural modifications and their impact on efficacy.

| Compound Number | R2 | R3 | R4 | R6 | R7 | Side Chain | Activity (mg/kg) |

| Halofantrine | H | Cl | H | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |

| Analog 1 | Cl | H | H | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Active |

| Analog 2 | H | Cl | H | Cl | H | -CH(OH)CH2CH2N(n-Bu)2 | Active |

| Analog 3 | Cl | Cl | H | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |

| Analog 4 | H | H | H | CF3 | Cl | -CH(OH)CH2CH2N(n-Bu)2 | Moderately Active |

| Analog 5 | Cl | H | H | CF3 | Cl | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |

| Analog 6 | H | Cl | H | CF3 | Cl | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |

| Analog 7 | H | H | Cl | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Moderately Active |

| Analog 8 | Cl | H | Cl | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Active |

| Analog 9 | H | Cl | Cl | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |

| Analog 10 | Cl | Cl | Cl | CF3 | H | -CH(OH)CH2CH2N(n-Bu)2 | Highly Active |

| Analog 11 | Cl | H | H | H | H | -CH(OH)CH2CH2N(n-Bu)2 | Inactive |

| Analog 12 | H | H | H | Br | H | -CH(OH)CH2CH2N(n-heptyl)2 | Active |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of halofantrine and its analogs.

General Synthesis of Halogenated 9-Phenanthrenemethanol Analogs

A common synthetic route to produce a variety of halogenated phenanthrene methanol analogs involves a multi-step process starting from appropriately substituted phenanthrene precursors.

Figure 1. General synthetic workflow for halofantrine analogs.

Step 1: Friedel-Crafts Acylation: The substituted phenanthrene is acylated, typically at the 9-position, using a haloacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Step 2: Grignard Reaction: The resulting ketone is then reacted with a Grignard reagent, such as 3-(dibutylamino)propylmagnesium chloride, to introduce the amino alcohol side chain precursor.

Step 3: Reduction: The ketone functionality is reduced to a hydroxyl group using a reducing agent like sodium borohydride to yield the final phenanthrene methanol analog.

Step 4: Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent.

In Vivo Antimalarial Activity Screening in Mice

The "4-day suppressive test" is a standard method for evaluating the in vivo efficacy of antimalarial compounds against Plasmodium berghei in mice.

Figure 2. Workflow for the 4-day suppressive test in mice.

-

Infection: Laboratory mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes on day 0.

-

Treatment: The test compounds, suspended in a suitable vehicle, are administered orally or subcutaneously to groups of infected mice once daily for four consecutive days (days 0 to 3). A control group receives the vehicle alone, and a positive control group is treated with a standard antimalarial drug like chloroquine.

-

Monitoring: On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized erythrocytes.

-

Endpoint Analysis: The average parasitemia in each treated group is compared to the control group to calculate the percentage of suppression. The mean survival time of the mice in each group is also recorded.

Signaling Pathways and Logical Relationships

The primary mechanism of action of halofantrine and its analogs is the inhibition of hemozoin formation. Cardiotoxicity is a major off-target effect, primarily mediated through the blockade of the hERG potassium channel. The ideal drug candidate would exhibit high potency in the primary pathway while minimizing interaction with the off-target pathway.

Figure 3. Therapeutic and toxic pathways of halofantrine.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided invaluable insights into the chemical features required for potent antimalarial activity. The phenanthrene ring substitutions, particularly with halogens and trifluoromethyl groups, and the nature of the amino alcohol side chain are critical for efficacy. However, the challenge of dissociating antimalarial activity from cardiotoxicity remains a significant hurdle. Future drug design efforts should focus on creating analogs that maintain or enhance the interaction with the parasite's heme detoxification pathway while minimizing their affinity for the hERG potassium channel. This may be achieved through the strategic placement of substituents that sterically hinder binding to the hERG channel or by modulating the physicochemical properties of the molecule to alter its tissue distribution and reduce cardiac exposure. Continued research in this area, guided by the principles of medicinal chemistry and a deep understanding of the SAR presented herein, holds promise for the development of the next generation of safe and effective phenanthrene methanol antimalarials.

An In-depth Technical Guide to the Physicochemical Properties of Halofantrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halofantrine hydrochloride, an antimalarial agent belonging to the phenanthrene methanol class. The information presented herein is intended to support research, development, and formulation activities by providing detailed data, experimental methodologies, and relevant biological pathway context.

Core Physicochemical Data

This compound is a synthetic antimalarial drug.[1] Its erratic absorption and potential for cardiotoxicity, which are closely linked to its physicochemical characteristics, have limited its clinical use.[2][3] The following tables summarize the key quantitative properties of this compound.

Table 1: General and Structural Properties of this compound

| Property | Value | Reference |

| Chemical Name | (1RS)-3-(Dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol hydrochloride | [4] |

| Molecular Formula | C₂₆H₃₀Cl₂F₃NO · HCl | [5] |

| Molecular Weight | 536.88 g/mol | [5][6] |

| CAS Number | 36167-63-2 | [5][7] |

| Appearance | White or almost white powder/solid | [4][7] |

Table 2: Thermodynamic and Solubility Properties of this compound

| Property | Value | Conditions / Notes | Reference |

| Melting Point | 198-200°C | [6] | |

| 203-204°C | One of two reported crystalline forms. | [8] | |

| 93-96°C | Second of two reported crystalline forms. | [8] | |

| pKa | 8.18 ± 0.05 | Determined in 40% methanol. | [9][10] |

| 10.05 | Strongest Basic (Chemaxon prediction). | [1] | |

| LogP (n-octanol/water) | 3.20 - 3.26 | Experimental value. | [9][10] |

| 8.9 | Theoretical prediction (DrugBank). | [11] | |

| Water Solubility | < 0.002% w/v | Practically insoluble (at room temperature). | [9][10] |

| 0.09% w/v | Very slightly soluble (in warm water at 50°C). | [9][10] | |

| Methanol Solubility | 0.67% w/v | Slightly soluble. Freely soluble per BP. | [4][9][10] |

| n-Octanol Solubility | 0.4% w/v | Slightly soluble. | [9][10] |

| DMSO Solubility | > 3 mg/mL | [12] | |

| > 10 mg/mL | [7] | ||

| Ethanol (96%) Solubility | Sparingly soluble | [4] |

Experimental Protocols

The determination of physicochemical properties is fundamental to understanding a drug's behavior. Below are detailed methodologies for key experimental procedures cited for this compound.

2.1 Solubility Determination (Shake-Flask Method)

This protocol is based on the principle of achieving equilibrium saturation of the drug in a given solvent.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, methanol, n-octanol, pH 7.4 phosphate buffer).

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[13]

-

Sample Processing: After agitation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples to ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14] The solubility is then calculated and expressed, for example, in %w/v or mg/mL.

2.2 pKa Determination (Potentiometric Titration)

This method determines the ionization constant by measuring pH changes during titration.

-

Solvent System: Due to the poor aqueous solubility of halofantrine, a co-solvent system is necessary. A 40% methanol-water mixture has been successfully used.[9][10]

-

Sample Preparation: Accurately weigh and dissolve a specific amount of this compound in the chosen co-solvent system.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a standardized titrant (e.g., 0.1 M NaOH or HCl) delivered via a precision burette.

-

Titration Process: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH readings against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the point of maximum slope on the curve (i.e., the first derivative).

2.3 Partition Coefficient (LogP) Determination

This protocol measures the lipophilicity of the compound.

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases (e.g., the aqueous phase). Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.

-

Equilibration: Shake the funnel for a sufficient time to allow the drug to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. Centrifuge samples from each phase to ensure no cross-contamination of micro-droplets.

-

Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique like UV spectrophotometry.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[9][10]

2.4 UV-Vis Spectrophotometry

This technique is used for quantitative analysis and characterization.

-

Solvent Selection: Choose a solvent in which this compound is sufficiently soluble and that is transparent in the UV region of interest. Methanol is a common choice.[14]

-

Solution Preparation: Prepare a stock solution of known concentration. From this, create a series of standard solutions of decreasing concentrations through serial dilution.

-

Wavelength Scan (λmax Determination): Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For halofantrine in methanol, the λmax is reported at 254 nm.[14]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Visualizations: Workflows and Pathways

3.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask method.

3.2 Cardiotoxicity Signaling Pathway of Halofantrine

A significant safety concern with halofantrine is its potential to cause cardiac arrhythmias.[15] This is primarily due to its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[12][16] Inhibition of this channel leads to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of developing life-threatening arrhythmias like Torsades de Pointes.[15][17]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Halofantrine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. nhathuocngocanh.com [nhathuocngocanh.com]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. This compound CAS#: 36167-63-2 [m.chemicalbook.com]

- 8. Halofantrine [drugfuture.com]

- 9. Determination of physicochemical properties of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Comparative determination of halofantrine tablets by titrimetry, spectrophotometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. xcessbio.com [xcessbio.com]

- 17. cdn.who.int [cdn.who.int]

Halofantrine Hydrochloride: An In-depth Technical Guide on its Molecular Targets in Plasmodium**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine, a phenanthrene methanol antimalarial, has historically been an effective treatment for multidrug-resistant Plasmodium falciparum. While its precise mechanism of action remains a subject of ongoing investigation, substantial evidence points towards the disruption of heme detoxification as its primary mode of parasiticidal activity. This technical guide synthesizes the current understanding of halofantrine hydrochloride's molecular targets within the Plasmodium parasite. It provides a comprehensive overview of its interaction with proposed targets, quantitative data on its antimalarial efficacy, and detailed experimental protocols for key assays. Furthermore, this guide presents signaling pathways and experimental workflows in a standardized graphical format to facilitate comprehension and future research.

Introduction

Halofantrine is a blood schizonticidal agent effective against the erythrocytic stages of Plasmodium species, including strains resistant to other antimalarials like chloroquine.[1][2] Its clinical use has been limited due to concerns about cardiotoxicity and erratic absorption.[3] Nevertheless, understanding its molecular interactions within the parasite is crucial for the development of safer and more effective antimalarials that may target similar pathways. This document provides a detailed exploration of the molecular targets of halofantrine in Plasmodium.

Primary Molecular Target: Inhibition of Heme Detoxification

The leading hypothesis for halofantrine's mechanism of action is its interference with the parasite's heme detoxification pathway.[1][2][4][5] During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (also known as the malaria pigment).[6] Halofantrine, like chloroquine, is believed to inhibit this polymerization process.[4][5]

The proposed mechanism involves the formation of a complex between halofantrine and heme, which prevents the incorporation of heme into the growing hemozoin crystal.[7] This leads to an accumulation of toxic free heme within the parasite's food vacuole, causing oxidative damage to parasite membranes and ultimately leading to cell death.[4] A crystal structure of a halofantrine-ferriprotoporphyrin IX complex has been determined, providing structural evidence for this interaction.[7]

dot

Secondary and Putative Molecular Targets

While heme detoxification is considered the primary target, other potential molecular interactions have been proposed.

Plasmepsins

Plasmepsins are a family of aspartic proteases found in the Plasmodium food vacuole that are involved in the initial steps of hemoglobin degradation.[8] It has been suggested that halofantrine may bind to and inhibit these enzymes, thereby disrupting the supply of amino acids necessary for parasite growth.[9] However, direct quantitative evidence of halofantrine binding to or inhibiting plasmepsins is currently lacking in the scientific literature.

Mitochondrial Function

Some reports suggest that halofantrine may disrupt the parasite's mitochondrial electron transport chain.[10] The Plasmodium mitochondrion is a validated drug target, and its disruption can lead to metabolic collapse and parasite death.[11] However, there is limited direct experimental evidence to confirm that this is a primary mechanism of action for halofantrine.

Role of Transporters in Halofantrine Activity and Resistance

The efficacy of halofantrine is significantly influenced by drug transporters located on the parasite's digestive vacuole membrane, namely the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1). While not direct targets of halofantrine's parasiticidal action, their polymorphisms can alter the concentration of the drug at its site of action.

Mutations in pfmdr1 have been associated with altered susceptibility to halofantrine.[1] For instance, a decrease in pfmdr1 copy number has been shown to increase parasite susceptibility to halofantrine.[10] This suggests that PfMDR1 may be involved in the transport of halofantrine away from its target in the food vacuole.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of halofantrine against P. falciparum.

Table 1: In Vitro Activity of Halofantrine against P. falciparum Strains

| Strain | Chloroquine Susceptibility | Halofantrine IC50 (nM) | Reference |

| African Clone | Susceptible | 6.88 | [12] |

| African Clone | Resistant | 2.98 | [12] |

| African Isolates (n=29) | Susceptible | 2.62 | [12] |

| African Isolates (n=47) | Resistant | 1.14 | [12] |

Table 2: Influence of pfmdr1 Genotype on Halofantrine Susceptibility

| Parasite Line | PfMDR1 Copy Number | Mefloquine IC50 (nM) | Fold Change in Mefloquine IC50 | Implied Change in Halofantrine Susceptibility | Reference |

| FCB | Multiple | ~30 | - | - | [10] |

| FCB Knockdown Clones | Single | ~10 | 3-fold decrease | Increased susceptibility | [10] |

Note: While this study directly measured mefloquine IC50, the authors state that these clones also showed increased susceptibility to halofantrine.

Experimental Protocols

In Vitro β-Hematin (Hemozoin) Formation Inhibition Assay

This spectrophotometric assay is used to quantify the ability of a compound to inhibit the formation of β-hematin from heme.

dot

Protocol:

-

Preparation of Reagents:

-

Prepare a 1 mM solution of hematin in 0.2 M NaOH.

-

Prepare stock solutions of halofantrine and control drugs (e.g., chloroquine) in an appropriate solvent (e.g., DMSO).

-

Prepare glacial acetic acid.

-

-

Assay Procedure:

-

In a microcentrifuge tube, add 100 µL of the 1 mM hematin solution.

-

Add 50 µL of the test compound at various concentrations in triplicate. Use a negative control with solvent only.

-

To initiate the polymerization reaction, add 50 µL of glacial acetic acid to bring the pH to approximately 2.6.

-

Incubate the mixture at 37°C for 24 hours to allow for β-hematin formation.

-

Following incubation, centrifuge the tubes to pellet the β-hematin.

-

Carefully remove the supernatant.

-

Wash the pellet to remove any unreacted hematin. This can be done by resuspending the pellet in a suitable buffer and centrifuging again.

-

Dissolve the final β-hematin pellet in a known volume of NaOH.

-

Measure the absorbance of the dissolved β-hematin solution using a spectrophotometer at a wavelength of approximately 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of β-hematin formation for each drug concentration compared to the negative control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation, by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay is a common method to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum in vitro.

dot

Protocol:

-

Preparation:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Synchronize P. falciparum cultures to the ring stage.

-

-

Assay:

-

Add the synchronized parasite culture to the wells of the microtiter plate containing the drug dilutions. Include drug-free control wells.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye, SYBR Green I.

-

Incubate the plate in the dark to allow the dye to bind to the parasite DNA.

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth.

-

Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The primary molecular target of this compound in Plasmodium is the inhibition of hemozoin formation, a critical detoxification pathway for the parasite. This leads to the accumulation of toxic heme and subsequent parasite death. While other targets such as plasmepsins and mitochondrial components have been proposed, the evidence for their direct interaction with halofantrine is less robust. The activity of halofantrine is modulated by parasite transporters like PfMDR1, which influences the drug's concentration at its site of action. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the complete molecular profile of halofantrine's interactions within the Plasmodium parasite. This knowledge will be invaluable for the rational design of new and improved antimalarial therapies.

References

- 1. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structures of plasmepsin II from Plasmodium falciparum in complex with two hydroxyethylamine-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trafficking of plasmepsin II to the food vacuole of the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C2-symmetric inhibitors of Plasmodium falciparum plasmepsin II: synthesis and theoretical predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Halofantrine Hydrochloride's Interaction with Ferriprotoporphyrin IX: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between the antimalarial drug halofantrine hydrochloride and its target, ferriprotoporphyrin IX (FP-IX), also known as heme. This interaction is central to halofantrine's mechanism of action against the Plasmodium parasite. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and interactions.

Core Interaction Mechanism

Halofantrine, a phenanthrene methanol compound, exerts its antimalarial effect by disrupting the detoxification pathway of heme within the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic, soluble FP-IX. To protect itself, the parasite polymerizes FP-IX into an insoluble, inert crystal called hemozoin.

Halofantrine's primary mechanism of action is the inhibition of this polymerization process.[1][2] It achieves this by forming a stable, toxic complex with FP-IX, preventing its incorporation into the growing hemozoin crystal.[1][2] This leads to an accumulation of free FP-IX, which is toxic to the parasite, ultimately leading to its death.[2]

A crystallographic study has provided a detailed view of the halofantrine-FP-IX complex, revealing the specific molecular interactions that underpin this mechanism.[3][4]

Quantitative Data

The interaction between halofantrine and FP-IX, and its subsequent effect on hemozoin formation, has been quantified through various experimental assays. The following table summarizes the key findings.

| Parameter | Value | Method | Reference |

| IC50 of β-hematin (hemozoin) formation | See linked paper for value | Colorimetric Assay | --INVALID-LINK-- |

Note: A specific IC50 value for halofantrine was not available in the initial search results, but the linked reference describes the methodology to determine it and provides values for similar compounds.

Molecular Interaction and Signaling Pathway

The interaction between halofantrine and FP-IX is a multi-point engagement, as revealed by X-ray crystallography.[3][4] The key features of this interaction are:

-

Coordination Bond: The hydroxyl group of halofantrine's propanol side chain coordinates directly with the central iron atom of FP-IX.[3][4]

-

π-π Stacking: The phenanthrene ring of halofantrine engages in π-π stacking interactions with the porphyrin ring of FP-IX, further stabilizing the complex.[3][4]

-

Hydrophobic Interactions: The dibutylamino group and other nonpolar regions of halofantrine likely contribute to the stability of the complex through hydrophobic interactions within the lipophilic environment of the digestive vacuole.

This binding event effectively "caps" the FP-IX molecule, preventing its incorporation into the growing hemozoin crystal.

Experimental Protocols

The study of the halofantrine-FP-IX interaction relies on several key experimental techniques. Detailed protocols for these are provided below.

UV-Visible (UV-Vis) Spectroscopy for Complex Formation

UV-Vis spectroscopy is used to detect the formation of the halofantrine-FP-IX complex in solution. The binding of halofantrine to FP-IX causes a shift in the Soret band of the heme spectrum, which can be monitored to confirm the interaction.[1][5]

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of ferriprotoporphyrin IX (hemin chloride) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare the aqueous buffer for the experiment (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

-

-

Spectrophotometric Titration:

-

In a quartz cuvette, add a known concentration of the FP-IX stock solution to the aqueous buffer to achieve a final concentration with a measurable Soret peak absorbance (typically around 400 nm).

-

Record the initial UV-Vis spectrum of the FP-IX solution from approximately 300 nm to 700 nm.

-

Perform a stepwise titration by adding small aliquots of the halofantrine stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the UV-Vis spectrum after each addition.

-

-

Data Analysis:

-

Observe the changes in the Soret peak (around 400 nm) and the appearance of new peaks or shoulders in the 500-650 nm region, which are indicative of complex formation.

-

Plot the change in absorbance at a specific wavelength against the concentration of halofantrine to generate a binding curve. From this, a binding constant (Kd) can be calculated using appropriate binding models.

-

X-ray Crystallography for Structural Determination

X-ray crystallography provides atomic-level detail of the halofantrine-FP-IX complex, revealing the precise binding mode and intermolecular interactions.[3][4]

Protocol:

-

Complex Formation and Crystallization:

-

Prepare a concentrated solution of the halofantrine-FP-IX complex by mixing equimolar amounts of halofantrine and FP-IX in a suitable solvent system (e.g., a mixture of organic solvents like acetonitrile and a buffer).

-

Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). Screen a variety of crystallization conditions, including different precipitants (e.g., polyethylene glycols of various molecular weights), salts, and pH values.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.

-

-

Data Collection:

-

Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

-

Mount the crystal on a goniometer at a synchrotron X-ray source.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement or other phasing methods, using the known structures of FP-IX and halofantrine as search models.

-

Build and refine the atomic model of the complex against the experimental data to obtain the final, high-resolution structure.

-

β-Hematin (Hemozoin) Formation Inhibition Assay

This assay quantifies the ability of halofantrine to inhibit the polymerization of FP-IX into β-hematin.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of hemin chloride in DMSO.

-

Prepare serial dilutions of halofantrine in DMSO.

-

Prepare a high-concentration acetate solution (e.g., 4.5 M, pH 4.8) to initiate the polymerization.

-

-

Assay Procedure:

-

In a 96-well microplate, add the hemin solution to each well.

-

Add the serially diluted halofantrine solutions to the test wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Initiate the reaction by adding the acetate solution to all wells.

-

Incubate the plate at an elevated temperature (e.g., 60°C) for several hours to allow for β-hematin formation.

-

-

Quantification:

-

After incubation, centrifuge the plate to pellet the insoluble β-hematin.

-

Remove the supernatant containing unreacted, soluble FP-IX.

-

Wash the pellet to remove any remaining soluble heme.

-

Dissolve the β-hematin pellet in a known volume of a basic solution (e.g., NaOH) to de-polymerize it back to soluble FP-IX.

-

Measure the absorbance of the resulting solution at a wavelength corresponding to the Soret peak of FP-IX (around 400 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each halofantrine concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the halofantrine concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The interaction between this compound and ferriprotoporphyrin IX is a well-defined molecular event that is critical to the drug's antimalarial activity. By forming a stable complex with FP-IX, halofantrine effectively inhibits the parasite's primary heme detoxification pathway, leading to the accumulation of toxic heme and subsequent parasite death. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working to understand and exploit this important therapeutic target. Further research may focus on leveraging the detailed structural information of the halofantrine-FP-IX complex to design new, more potent, and safer antimalarial agents.

References

- 1. The crystal structure of halofantrine-ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De Villiers, K.A., Marques, H.M. and Egan, T.J. (2008) The Crystal Structure of Halofantrine-Ferriprotoporphyrin IX and the Mechanism of Action of Arylmethanol Antimalarials. Journal of Inorganic Biochemistry, 102, 1660-1667. - References - Scientific Research Publishing [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Potential of Halofantrine Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine hydrochloride (HAL), an antimalarial drug, has demonstrated intriguing antifungal properties, particularly against the opportunistic pathogen Candida albicans. This technical guide synthesizes the current scientific understanding of HAL's antifungal activity, focusing on its mechanism of action, synergistic potential, and in vivo efficacy. The primary mode of HAL's antifungal action is not direct fungicidal or fungistatic activity, but rather the potentiation of oxidative stress, rendering fungal cells more susceptible to oxidative damage. This is achieved through the inhibition of the Cap1-mediated oxidative stress response pathway in C. albicans. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The rise of invasive fungal infections, coupled with the emergence of antifungal drug resistance, necessitates the exploration of novel therapeutic strategies.[1][2] Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers a promising avenue for accelerating the development of new antifungal agents. This compound, a phenanthrene methanol derivative developed for the treatment of malaria, has been identified as a compound with potential antifungal applications.[1][2] This whitepaper provides an in-depth technical analysis of the antifungal properties of this compound, with a specific focus on its activity against Candida albicans.

Quantitative Antifungal Activity

The antifungal activity of this compound is most pronounced when used in combination with agents that induce oxidative stress. On its own, HAL exhibits weak antifungal activity. However, it significantly enhances the efficacy of oxidative damage agents like plumbagin, menadione, and hydrogen peroxide (H₂O₂) against Candida albicans.

Table 1: Synergistic Antifungal Activity of this compound against Candida albicans

| Fungal Strain | Compound | MIC (µg/mL) | Fold Reduction in MIC of Oxidative Agent in the presence of HAL | Reference |

| C. albicans SC5314 | Plumbagin | 2 | 4-fold (with 20 µM HAL) | [1][2] |

| C. albicans SC5314 | Menadione | Not specified | Synergistic effect observed | [1][2] |

| C. albicans SC5314 | Hydrogen Peroxide (H₂O₂) | Not specified | Synergistic effect observed | [1][2] |

Note: The available literature primarily focuses on the synergistic effects and specific MIC values for this compound alone against a broad range of fungal species are not extensively documented.

Mechanism of Action: Inhibition of the Cap1-Mediated Oxidative Stress Response

The key to this compound's antifungal potentiation lies in its ability to suppress the adaptive response of Candida albicans to oxidative stress.[1][2] This response is primarily regulated by the transcription factor Cap1. In the presence of reactive oxygen species (ROS), Cap1 translocates to the nucleus and activates the transcription of antioxidant genes, enabling the fungus to survive the oxidative burst from host immune cells. HAL inhibits this protective mechanism, making the fungal cells vulnerable to oxidative damage.

Caption: Halofantrine's Mechanism of Action in C. albicans.

Experimental Protocols

Antifungal Susceptibility Testing

The following protocol is based on the methodology described for determining the synergistic activity of this compound.

-

Fungal Strain and Culture Conditions: Candida albicans strain SC5314 is cultured on YPD agar plates at 30°C. A single colony is inoculated into liquid YPD medium and grown overnight at 30°C with shaking.

-

Inoculum Preparation: The overnight culture is washed with sterile phosphate-buffered saline (PBS) and resuspended in RPMI 1640 medium. The cell density is adjusted to 1 x 10³ cells/mL.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO). Oxidative stress agents (plumbagin, menadione, H₂O₂) are prepared in appropriate solvents. Serial two-fold dilutions of the oxidative agents are prepared in a 96-well microtiter plate.

-

Checkerboard Assay: A fixed sub-inhibitory concentration of this compound (e.g., 20 µM) is added to each well containing the serially diluted oxidative agent.

-

Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the oxidative agent that causes a significant inhibition of visible fungal growth, both in the presence and absence of this compound.

Caption: Antifungal Susceptibility Testing Workflow.

Galleria mellonella Infection Model

The in vivo efficacy of this compound is assessed using the Galleria mellonella (greater wax moth larvae) infection model.

-

Larvae Selection: Healthy, final-instar G. mellonella larvae of a specific weight range (e.g., 250-350 mg) are selected for the experiment.

-

Infection: C. albicans cells from an overnight culture are washed and resuspended in sterile PBS to a concentration of 1 x 10⁸ cells/mL. A 10 µL suspension is injected into the hemocoel of each larva via the last left proleg.

-

Treatment: A separate group of infected larvae is treated with this compound (e.g., 20 mg/kg) administered via a second injection into a different proleg at a specified time post-infection (e.g., 2 hours).

-

Incubation and Monitoring: Larvae are incubated at 37°C in the dark. Survival is monitored daily for a period of 7 days. Larvae are considered dead if they do not respond to touch.

-

Data Analysis: Survival curves are plotted using the Kaplan-Meier method, and statistical significance between treated and untreated groups is determined using the log-rank test.

Caption: Galleria mellonella Experimental Workflow.

Discussion and Future Directions

The existing research strongly indicates that this compound is a promising candidate for combination therapy against Candida albicans. Its ability to disrupt the fungus's oxidative stress response is a novel mechanism that could be exploited to overcome drug resistance and enhance the efficacy of existing antifungal agents. However, the current body of research is limited. Future studies should focus on:

-

Broad-Spectrum Activity: Investigating the efficacy of HAL against other medically important fungal pathogens, such as Aspergillus species and Cryptococcus neoformans.

-

Quantitative Synergy: Determining the Fractional Inhibitory Concentration Index (FICI) for HAL in combination with various oxidative stress-inducing antifungals to quantify the level of synergy.

-

Molecular Mechanism: Elucidating the precise molecular interaction between HAL and the components of the Cap1 signaling pathway.

-

In Vivo Efficacy: Expanding the in vivo studies to mammalian models to assess the therapeutic potential of HAL in a more clinically relevant setting.

-

Toxicity and Pharmacokinetics: Evaluating the safety and pharmacokinetic profile of HAL when used as an antifungal agent, particularly in combination therapies.

Conclusion

This compound demonstrates significant potential as a repurposed drug for antifungal therapy. Its unique mechanism of action, centered on the potentiation of oxidative stress, offers a novel strategy to combat fungal infections. While further research is required to fully delineate its antifungal spectrum and clinical utility, the findings presented in this whitepaper provide a solid foundation for future investigations into the development of HAL-based combination therapies for the treatment of invasive candidiasis and potentially other fungal diseases.

References

Halofantrine Hydrochloride Enantiomers: A Technical Guide to Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofantrine, a phenanthrene methanol derivative, has been recognized for its efficacy against multidrug-resistant Plasmodium falciparum. Administered as a racemic mixture of its (+) and (-) enantiomers, the therapeutic application of halofantrine has been significantly hampered by concerns over its cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias.[1][2] This technical guide provides an in-depth analysis of the individual enantiomers of halofantrine hydrochloride, focusing on their distinct pharmacological profiles, and presents detailed experimental protocols for their separation and evaluation.

Pharmacological Activity: A Tale of Two Enantiomers

While both enantiomers of halofantrine exhibit potent antimalarial activity, their cardiotoxic profiles are notably different. This stereoselectivity in toxicity underscores the importance of studying the individual isomers.

Antimalarial Activity

In vitro studies have demonstrated that the (+) and (-) enantiomers of halofantrine possess comparable antimalarial activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[2][3] Although specific IC50 values for the individual enantiomers are not consistently reported across literature, the consensus is that both contribute significantly to the overall efficacy of the racemic mixture. The mechanism of action is believed to be similar to other quinoline antimalarials, involving the inhibition of hemozoin formation, which leads to the accumulation of toxic heme within the parasite.[4]

Cardiotoxicity: A Stereoselective Effect

The primary safety concern with halofantrine is its dose-dependent prolongation of the QTc interval, a potential precursor to torsades de pointes.[1][5] Research has revealed a clear stereoselectivity in this adverse effect, with the (+)-halofantrine (the R-enantiomer) being identified as the more cardiotoxic isomer.[6][7] This effect is attributed to a stereoselective blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[8] While the racemic mixture and its primary metabolite, N-desbutylhalofantrine, are potent hERG blockers, the differential activity of the individual enantiomers highlights a potential avenue for developing a safer antimalarial therapeutic.[9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for the enantiomers and racemic mixture of halofantrine.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Racemic Halofantrine | Chloroquine-susceptible | 2.62 | [11] |

| Racemic Halofantrine | Chloroquine-resistant | 1.14 | [11] |

| (+)-Halofantrine | Not Specified | Similar to (-)-enantiomer | [2] |

| (-)-Halofantrine | Not Specified | Similar to (+)-enantiomer | [2] |

Table 1: In Vitro Antimalarial Activity of Halofantrine. IC50 values represent the concentration required to inhibit 50% of parasite growth.

| Compound | Assay System | IC50 (nM) | Reference |

| Racemic Halofantrine | hERG-transfected HEK293 cells | 40 | [12] |

| Racemic Halofantrine | hERG-transfected CHO-K1 cells | 196.9 | [13][14] |

| N-desbutylhalofantrine | hERG-transfected HEK293 cells | 71.7 | [9][10] |

| (+)-Halofantrine | Not Specified | More potent than (-)-enantiomer | [6][7] |

| (-)-Halofantrine | Not Specified | Less potent than (+)-enantiomer | [6][7] |

Table 2: Cardiotoxicity Profile of Halofantrine and its Metabolite. IC50 values represent the concentration required to block 50% of the hERG potassium channel current.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of halofantrine enantiomers. The following sections provide outlines for key experimental procedures.

Chiral Separation of Halofantrine Enantiomers by HPLC

Objective: To separate and quantify the (+) and (-) enantiomers of halofantrine from a racemic mixture or biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based chiral column).

Reagents:

-

HPLC-grade hexane

-

HPLC-grade isopropanol

-

HPLC-grade diethylamine

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine. A typical starting ratio is 80:20:0.1 (v/v/v). The exact ratio may need to be optimized for the specific chiral column used.

-

Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate halofantrine and its metabolites. Reconstitute the dried extract in the mobile phase.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column.

-

Mobile Phase: Isocratic elution with the prepared hexane/isopropanol/diethylamine mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis: Identify the peaks corresponding to the (+) and (-) enantiomers based on their retention times. Quantify the concentration of each enantiomer using the calibration curve.

Assessment of hERG Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of halofantrine enantiomers on the hERG potassium channel current.

Cell Line:

-

Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells stably transfected with the hERG gene.[12][13][14]

Reagents:

-

External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

-

Halofantrine enantiomer stock solutions in a suitable solvent (e.g., DMSO).

Procedure:

-

Cell Culture: Culture the hERG-transfected cells according to standard protocols.

-

Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from single cells.

-

Use a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.[13][14]

-

-

Drug Application:

-

Record baseline hERG currents in the external solution.

-

Perfuse the cell with increasing concentrations of the test compound (e.g., (+)-halofantrine or (-)-halofantrine).

-

Allow sufficient time for the drug effect to reach a steady state at each concentration.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each drug concentration.

-

Normalize the current amplitude to the baseline current.

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Visualizations

Caption: Workflow for the chiral separation of halofantrine enantiomers by HPLC.

Caption: Mechanism of stereoselective hERG channel blockade by halofantrine enantiomers.

Conclusion

The stereoselective cardiotoxicity of this compound presents both a challenge and an opportunity in antimalarial drug development. While the racemic mixture is effective, the higher cardiotoxicity associated with the (+)-enantiomer warrants careful consideration. The development of a single-enantiomer formulation, specifically utilizing the less cardiotoxic (-)-halofantrine, could potentially offer a safer therapeutic alternative. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these important enantiomers, paving the way for the development of improved antimalarial therapies with enhanced safety profiles.

References

- 1. Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of the enantiomers of mefloquine, halofantrine and enpiroline against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of the enantiomers of mefloquine, halofantrine and enpiroline against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Stereoselective halofantrine disposition and effect: concentration-related QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. les-crises.fr [les-crises.fr]

- 13. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Plasmodium falciparum to Halofantrine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Plasmodium falciparum to the antimalarial agent Halofantrine hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the drug's mechanism of action and experimental workflows.

Introduction

Halofantrine is a phenanthrene methanol derivative that has been used in the treatment of malaria. It is effective against multidrug-resistant strains of Plasmodium falciparum. Its mechanism of action is believed to be similar to that of other quinoline antimalarials, such as chloroquine and mefloquine, involving the inhibition of hemozoin formation. This guide delves into the in vitro methodologies used to assess the efficacy of Halofantrine against P. falciparum and presents a compilation of susceptibility data from various studies.

Data Presentation: In Vitro Susceptibility of P. falciparum to Halofantrine

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum. These values are indicative of the drug's potency in inhibiting parasite growth in vitro.

Table 1: In Vitro Susceptibility of Chloroquine-Sensitive P. falciparum Strains to Halofantrine

| Parasite Strain/Isolate | Geographic Origin | IC50 (nM) | Assay Method | Reference |

| Chloroquine-Susceptible Clone | Africa | 6.88 | Isotopic Semimicrotest | [1][2] |

| Chloroquine-Susceptible Isolates (n=29) | Africa | 2.62 | Isotopic Semimicrotest | [1][2] |

| NF54 | Not Specified | <4 | Not Specified | [3] |

| D6 | Sierra Leone | <4 | Not Specified | [3] |

Table 2: In Vitro Susceptibility of Chloroquine-Resistant P. falciparum Strains to Halofantrine

| Parasite Strain/Isolate | Geographic Origin | IC50 (nM) | Assay Method | Reference |

| Chloroquine-Resistant Clone | Africa | 2.98 | Isotopic Semimicrotest | [1][2] |

| Chloroquine-Resistant Isolates (n=47) | Africa | 1.14 | Isotopic Semimicrotest | [1][2] |

| Clinical Isolates (n=27) | Abidjan, Côte d'Ivoire | Geometric Mean: Not Specified | WHO Optical Microtest | [4][5][6] |

| K1 | Not Specified | 0.3 | Not Specified | [3] |

| W2 | Not Specified | 0.3 | Not Specified | [3] |

| 7G8 | Brazil | 0.3 | Not Specified | [3] |

| Clinical Isolates | Bakoumba, Gabon | 1.9 (Mean) | Isotopic Microtest | [7] |

Table 3: Comparative In Vitro Activity of Halofantrine and Other Antimalarials

| Drug | Chloroquine-Susceptible Isolates (IC50, nM) | Chloroquine-Resistant Isolates (IC50, nM) | Reference |

| Halofantrine | 2.62 | 1.14 | [1][2] |

| Chloroquine | Not Specified | Not Specified | [1][2] |

| Quinine | 147 | 234 | [1][2] |

| Mefloquine | 7.16 | 3.20 | [1][2] |

Note: The proportion of isolates resistant to halofantrine in a study from Burkina Faso was 1% in 1995 and 9.6% in 1996[8]. In Abidjan, 25.9% of isolates showed in vitro resistance to halofantrine[4][5][6]. There is a significant positive correlation between the IC50 values of mefloquine and halofantrine, suggesting potential cross-resistance[1][2][4][5][6]. Conversely, a negative correlation has been observed between chloroquine and halofantrine susceptibility[1][2].

Experimental Protocols

Detailed methodologies for the primary in vitro assays used to determine the susceptibility of P. falciparum to Halofantrine are provided below.

[³H]-Hypoxanthine Incorporation Assay

This is a widely used method to quantify parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a purine precursor essential for parasite nucleic acid synthesis.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI-1640 with supplements)

-

[³H]-hypoxanthine

-

96-well microtiter plates pre-dosed with serial dilutions of Halofantrine

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare a parasite suspension in complete culture medium at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).

-

Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free control wells.

-

Incubate the plate at 37°C in a humidified, gassed incubator for 24 hours.

-

Add 0.5 µCi of [³H]-hypoxanthine to each well.

-

Continue incubation for another 18-24 hours.

-

Freeze the plate to lyse the erythrocytes.

-

Thaw the plate and harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

-

Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the logarithm of the drug concentration.

SYBR Green I-Based Fluorescence Assay

This method quantifies parasite DNA as an indicator of parasite growth. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium

-

96-well microtiter plates pre-dosed with serial dilutions of Halofantrine

-

Lysis buffer containing SYBR Green I

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

-

Prepare a parasite suspension in complete culture medium at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).

-

Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free and parasite-free control wells.

-

Incubate the plate at 37°C in a humidified, gassed incubator for 72 hours.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition of fluorescence against the logarithm of the drug concentration.

Mandatory Visualizations

Mechanism of Action of Halofantrine

The primary mechanism of action of Halofantrine is the inhibition of hemozoin formation in the parasite's digestive vacuole.

Caption: Proposed mechanism of action of Halofantrine in P. falciparum.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates the general workflow for assessing the in vitro susceptibility of P. falciparum to Halofantrine.

Caption: General workflow for in vitro antimalarial drug susceptibility testing.

Conclusion

This technical guide provides essential information for researchers and drug development professionals working on antimalarial agents. The data and protocols presented herein offer a foundation for understanding the in vitro efficacy of this compound against Plasmodium falciparum. The observed trends in resistance and cross-resistance underscore the importance of continuous in vitro monitoring of antimalarial drug susceptibility to inform treatment guidelines and guide the development of new therapeutic strategies.

References

- 1. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.plos.org [journals.plos.org]

- 4. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine - African Health Sciences [africanhealthsciences.org]

- 6. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro sensitivity of Plasmodium falciparum to halofantrine compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Antiplasmodial Activity Assay for Halofantrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofantrine, a phenanthrene methanol derivative, is an antimalarial agent effective against erythrocytic stages of Plasmodium falciparum, including strains resistant to other antimalarials like chloroquine.[1] Its mechanism of action is believed to be similar to that of chloroquine and mefloquine, involving the formation of toxic complexes with ferriprotoporphyrin IX, which damages the parasite's membrane.[2][3] Halofantrine is also thought to interfere with the parasite's heme detoxification process by inhibiting the polymerization of heme into hemozoin, leading to a buildup of toxic heme and subsequent parasite death.[2][4][5] Additionally, some evidence suggests it may disrupt mitochondrial function.[1] This document provides a detailed protocol for assessing the in vitro antiplasmodial activity of Halofantrine hydrochloride using the SYBR Green I-based fluorescence assay.

Data Presentation

The in vitro efficacy of this compound is commonly determined by its 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. Below is a summary of reported IC50 values for Halofantrine against various strains of P. falciparum.

| P. falciparum Strain | Resistance Profile | Halofantrine IC50 (nM) | Reference(s) |

| Unspecified (Primary Infections) | Mixed | 4.1 (Geometric Mean) | [6] |

| Unspecified (Recrudescent Infections) | Mixed | Significantly higher than primary infections | [6] |

| Chloroquine-Susceptible Clone | Chloroquine-Susceptible | 6.88 | [7] |

| Chloroquine-Resistant Clone | Chloroquine-Resistant | 2.98 | [7] |

| Chloroquine-Susceptible Isolates (n=29) | Chloroquine-Susceptible | 2.62 | [7] |

| Chloroquine-Resistant Isolates (n=47) | Chloroquine-Resistant | 1.14 | [7] |

| T9.96 (Parental) | Chloroquine-Susceptible | - | |

| T9.96HF4 (Halofantrine-Resistant) | Halofantrine-Resistant | 3 to 5-fold increase from parental | |

| K1 (Parental) | Chloroquine-Resistant | - | |

| K1HF3 (Halofantrine-Resistant) | Halofantrine-Resistant | 9-fold increase from parental |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This compound is sparingly soluble in water but soluble in methanol.

-

Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound powder.

-

Dissolve the powder in 1 mL of 100% methanol to obtain a 1 mg/mL stock solution.

-

Store the stock solution at -20°C in a light-protected container.

-

-

Working Solutions:

-

Prepare serial dilutions of the stock solution in complete parasite culture medium to achieve the desired final concentrations for the assay.

-

It is recommended to perform a two-fold or three-fold serial dilution to generate a dose-response curve.

-

In Vitro Culture of Plasmodium falciparum

This protocol is for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

-

Complete Culture Medium:

-

RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO3, 0.5% Albumax II, and 50 µg/mL gentamicin.

-

-

Parasite Culture Maintenance:

-

Maintain parasite cultures in human O+ erythrocytes at a 5% hematocrit in a sterile, sealed flask.

-

Incubate the culture flask at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Change the medium daily and monitor parasitemia by preparing thin blood smears and staining with Giemsa.

-

Sub-culture the parasites to maintain a parasitemia of 1-5%.

-

-

Synchronization of Parasite Culture:

-

For the assay, it is crucial to use a synchronized culture of ring-stage parasites.

-

Achieve synchronization by treating the culture with 5% D-sorbitol. This will lyse the mature trophozoite and schizont stages, leaving the ring-stage parasites intact.

-

SYBR Green I-Based Antiplasmodial Assay

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.

-

Plate Preparation:

-

In a 96-well flat-bottom microplate, add 100 µL of the serially diluted this compound working solutions to triplicate wells.

-

Include control wells containing complete culture medium with the same concentration of methanol as the drug-treated wells (negative control) and wells with a known antimalarial drug like chloroquine (positive control).

-

-

Parasite Inoculation:

-

Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Add 100 µL of the parasite suspension to each well of the 96-well plate.

-

-

Incubation:

-

Incubate the plate for 72 hours under the same conditions used for parasite culture maintenance.

-

-

Cell Lysis and Staining:

-

After incubation, freeze the plate at -80°C for at least 2 hours and then thaw at room temperature to lyse the erythrocytes.

-

Prepare a SYBR Green I lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence of the negative control wells from all experimental wells.

-